1H-Pyrrolo[2,3-C]pyridin-2(3H)-one
Overview
Description
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is a heterocyclic compound with the empirical formula C7H6N2 . It is a solid substance .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one derivatives has been reported in several studies. For instance, one study described the chemical modification of a compound where the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-Pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one consists of a pyrrole ring fused with a pyridine ring . The SMILES string representation of the molecule isc1cc2cc[nH]c2cn1
. Chemical Reactions Analysis
The reaction of 3-substituted 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation provided 3- and 4-amino-naphthyridin-2(1H)-one derivatives through cycloaddition–ring expansion .Physical And Chemical Properties Analysis
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is a solid substance . Its molecular weight is 118.14 . The InChI key for this compound is XLKDJOPOOHHZAN-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Reactivity
Syntheses Routes and Derivative Preparation : Research by Herbert and Wibberley (1969) explored various synthesis routes for 1H-pyrrolo[2,3-b]pyridines, leading to the creation of derivatives through electrophilic reactions like nitration and bromination. This study provides foundational knowledge on synthesizing and modifying this compound (Herbert & Wibberley, 1969).
Chemical Reactions and Properties : Research has been done on the reactivity of 1H-pyrrolo[2,3-b]pyridines with various metals, leading to the formation of complex structures. Collins et al. (2007) studied the reactivity of this compound with iron(III) and copper(II) salts, revealing insights into its coordination chemistry (Collins et al., 2007).
Naphthyridin Derivatives Synthesis : Croix et al. (2018) explored the ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives, offering a method for producing amino-naphthyridin derivatives. This study showcases the versatility of the compound in organic synthesis (Croix et al., 2018).
Electronic and Structural Analysis
Molecular Electronic Structure : The electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine was analyzed by Hazra et al. (2012), providing insight into its charge distribution and bonding characteristics. This research contributes to the understanding of the compound's electronic properties (Hazra et al., 2012).
- pyridine-5-carboxylic acid ethyl ester was determined to establish their molecular configurations. Chiaroni et al. (1994) provided valuable data on the spatial arrangement and intermolecular interactions of these compounds (Chiaroni et al., 1994).
Biological Interactions and Potential Applications
Biological Evaluation of Derivatives : Liu et al. (2016) designed and synthesized derivatives of 1H-pyrrolo[2,3-b]pyridine, evaluating their biological activity as c-Met inhibitors. This study highlights the potential pharmaceutical applications of these compounds (Liu et al., 2016).
Acid Pump Antagonist Applications : Yoon et al. (2010) synthesized a series of 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs), indicating their potential use in medical therapies for conditions like acid reflux (Yoon et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h1-2,4H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXRCCJHDFVCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469893 | |
Record name | 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one | |
CAS RN |
54415-85-9 | |
Record name | 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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